molecular formula C11H16N4O2 B6459814 1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide CAS No. 2549026-43-7

1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B6459814
CAS No.: 2549026-43-7
M. Wt: 236.27 g/mol
InChI Key: LHSSXZQHNXVLLD-UHFFFAOYSA-N
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Description

1-(5-Methoxypyrimidin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 5-methoxypyrimidin-2-yl group. The methoxy group on the pyrimidine ring likely influences electronic properties, solubility, and target binding compared to other substituents observed in related compounds .

Properties

IUPAC Name

1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-9-6-13-11(14-7-9)15-4-2-8(3-5-15)10(12)16/h6-8H,2-5H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSSXZQHNXVLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.

    Attachment of the 5-Methoxypyrimidin-2-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential as a pharmacologically active agent. Its structural features suggest applications in drug development targeting specific biological pathways.

Case Studies

  • Acetylcholinesterase Inhibition : Similar compounds have been synthesized as acetylcholinesterase inhibitors for treating Alzheimer’s disease. These compounds enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, which is crucial for cognitive function improvement.

Organic Synthesis

1-(5-Methoxypyrimidin-2-yl)piperidine-4-carboxamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules.

Reactions Involved

  • Oxidation : Can be oxidized to form derivatives with additional functional groups.
  • Reduction : Reduction reactions can modify functional groups within the molecule.
  • Substitution : Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the piperidine or pyrimidine rings.

Biological Research

The compound is utilized in biological studies to investigate its effects on various biological systems, particularly as an enzyme inhibitor or receptor modulator.

Applications in Research

  • Investigating the role of the compound in modulating enzyme activity and its potential therapeutic effects on neurological disorders.

Industrial Applications

Beyond medicinal uses, this compound may find applications in developing new materials or serving as a catalyst in chemical reactions.

Industrial Synthesis

  • The industrial production may involve optimized synthetic routes focusing on scalability and environmental sustainability, including continuous flow reactors and green chemistry principles.

Mechanism of Action

The mechanism of action of 1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiviral Activity: HCMV Inhibitors

Several piperidine-4-carboxamide derivatives have demonstrated potent antiviral effects. Key examples include:

Compound Name Substituent on Piperidine Core Target Virus/Enzyme Key Findings Reference
DPCC (1-(3,5-dichloro-4-pyridyl)piperidine-4-carboxamide) 3,5-Dichloro-4-pyridyl HCMV IE1/IE2 proteins Inhibits HCMV replication by suppressing IE1/IE2 mRNA and protein levels. Comparable efficacy to ganciclovir (GCV) .
Target Compound (1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide) 5-Methoxypyrimidin-2-yl Not explicitly stated Hypothesized to act via similar mechanisms (e.g., targeting cellular transcription factors) due to structural similarity. Methoxy group may enhance solubility vs. chlorinated analogs.

Key Differences :

  • This could modulate interactions with cellular transcription factors critical for HCMV replication .
  • Mechanistic Specificity: While DPCC and related compounds (e.g., 35C10) inhibit IE1/IE2 expression, the precise target of the methoxy-substituted analog remains uncharacterized.
SARS-CoV-2 Protease Inhibitors

Piperidine-4-carboxamide derivatives have also been explored as inhibitors of SARS-CoV-2 PLpro and Mpro. Notable examples include:

Compound Name Substituent on Piperidine Core Target Enzyme Key Findings Reference
GRL0617 analog (N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide) Naphthalenyl-ethyl group SARS-CoV-2 PLpro Binds non-covalently to PLpro, disrupting viral polyprotein processing. Moderate in vitro activity .
ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide) Furochromenyl-propanoyl group SARS-CoV-2 Mpro High affinity and stability in silico; natural compound with antiviral potential .

Key Differences :

  • Substituent Size and Binding : The target compound’s 5-methoxypyrimidinyl group is smaller than the naphthalenyl or furochromenyl groups in SARS-CoV-2 inhibitors, suggesting distinct binding modes. Bulkier groups in analogs like ZINC02123811 may enhance hydrophobic interactions with protease active sites .
  • Selectivity: Methoxy-substituted pyrimidine derivatives could exhibit improved selectivity for viral vs. human proteases compared to non-specific kinase inhibitors (see Section 2.3).
Kinase and Enzyme Inhibitors

Piperidine-4-carboxamide derivatives have been optimized for kinase inhibition:

Compound Name Substituent on Piperidine Core Target Enzyme Key Findings Reference
LIMK2 Inhibitor (1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl) piperidine-4-carboxamide) Pyrrolopyrimidinyl and phenoxyphenyl groups LIM Kinase 2 (LIMK2) Type I ATP-competitive inhibitor; suppresses LIMK2 activity in cancer models .
Target Compound 5-Methoxypyrimidin-2-yl Hypothesized kinases Methoxy group may reduce ATP-binding pocket affinity compared to pyrrolopyrimidinyl substituents, potentially favoring non-ATP-competitive mechanisms.

Key Differences :

  • ATP-Competitive vs. Allosteric Inhibition : The LIMK2 inhibitor’s pyrrolopyrimidinyl group mimics ATP’s adenine ring, enabling competitive binding. In contrast, the target compound’s methoxypyrimidine lacks this mimicry, suggesting a possible allosteric or substrate-competitive mechanism .
Pharmacological Profiling: Analgesic and Antimicrobial Activity

Piperidine-4-carboxamide derivatives with benzoyl substituents (e.g., 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide) exhibit varied pharmacological profiles:

Compound Name Substituent on Piperidine Core Activity Key Findings Reference
Compound II (1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide) 3,4,5-Trimethoxybenzoyl Analgesic Moderate analgesic activity; minimal antimicrobial effects .

Key Differences :

  • Functional Group Impact : The target compound’s methoxypyrimidine group vs. trimethoxybenzoyl in Compound II highlights the role of aromatic substituents in modulating activity. Electron-rich methoxy groups in both compounds may enhance CNS penetration, but pyrimidine’s heterocyclic nature could reduce off-target interactions .

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Substituent
DPCC C11H12Cl2N4O 303.15 2.8 3,5-Dichloro-4-pyridyl
Target Compound C11H16N4O2 248.28 1.2 5-Methoxypyrimidin-2-yl
ZINC02123811 C29H25N3O4 479.54 4.5 Furochromenyl-propanoyl

Biological Activity

1-(5-Methoxypyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary target for this compound is DNA gyrase , a type II topoisomerase that plays a crucial role in bacterial DNA replication. Inhibition of this enzyme leads to the cessation of bacterial growth by disrupting DNA replication pathways.

Biochemical Pathways

The compound also appears to modulate protein kinase B (PKB) signaling pathways. PKB is integral to various cellular processes, including growth, survival, and metabolism. Inhibitors of PKB have been linked to potential antitumor activities .

Biological Activity Overview

This compound has shown promise in several biological assays:

  • Antibacterial Activity : Demonstrated efficacy against various bacterial strains by inhibiting DNA gyrase.
  • Enzyme Inhibition : Potential as an inhibitor of PKB, with implications for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of DNA gyrase
PKB InhibitionModulation of cellular signaling pathways
Antitumor PotentialInhibition of tumor growth in xenograft models

Case Studies and Experimental Data

Recent studies have highlighted the compound's effectiveness in various experimental setups:

  • In vitro Studies : High-throughput screening identified this compound as a potent inhibitor of ALK (anaplastic lymphoma kinase) with an IC50 value of 0.174 μM, indicating strong selectivity over related kinases like IGF1R .
  • In vivo Studies : Animal models demonstrated that compounds with similar structures effectively inhibited tumor growth at tolerable doses. These studies suggest that modifications to the piperidine structure can enhance bioavailability and potency against cancer cells .
  • Biochemical Analysis : The compound's interaction with PKB was shown to influence downstream signaling pathways critical for cell proliferation and survival, which is particularly relevant in the context of cancer therapy .

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